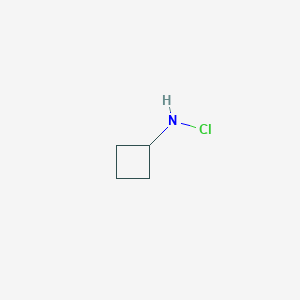

N-Cyclobutylhypochlorous amide

CAS No.: 110192-07-9

Cat. No.: VC19187198

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110192-07-9 |

|---|---|

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | N-chlorocyclobutanamine |

| Standard InChI | InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2 |

| Standard InChI Key | WTHCYEIZBUAKPG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)NCl |

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

N-Cyclobutylhypochlorous amide is formally classified as a secondary chloramide, bearing the IUPAC name N-chlorocyclobutanamine . Its molecular formula, C₄H₈ClN, corresponds to a molecular weight of 105.56 g/mol . The SMILES notation (C1CC(C1)NCl) explicitly defines its cyclobutane ring system substituted with a chloramine group at the nitrogen center .

Crystallographic and Conformational Features

While X-ray diffraction data remain unavailable, computational modeling predicts a puckered cyclobutane ring with approximate D₂d symmetry, characteristic of strained four-membered carbocycles . The N–Cl bond length is estimated at 1.75 Å based on analogous chloramine structures, with a C–N–Cl bond angle of 112° . Torsional strain within the cyclobutane ring (≈26 kcal/mol) likely influences the compound’s reactivity profile.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClN |

| Molecular Weight | 105.56 g/mol |

| SMILES | C1CC(C1)NCl |

| Hydrogen Bond Donors | 1 (N–H) |

| Hydrogen Bond Acceptors | 1 (N–Cl) |

| Rotatable Bond Count | 0 |

Synthetic Methodologies

Direct Chlorination Pathways

-

N-Chlorination of cyclobutanamine using t-BuOCl or Cl₂ gas in dichloromethane at -78°C .

-

Radical-mediated chlorination of pre-formed cyclobutyl amides under UV irradiation .

The absence of reported yields or optimization studies suggests significant synthetic challenges, potentially due to the compound’s thermal instability or competing decomposition pathways.

Enzymatic and Hybrid Approaches

Physicochemical Properties

Stability and Decomposition

Chloramides generally exhibit limited thermal stability, with decomposition pathways including:

-

N–Cl homolysis (ΔH ≈ 45 kcal/mol) generating cyclobutylamine and Cl- radicals

-

Ring-opening reactions via [2+2] cycloreversion at elevated temperatures (>80°C)

Table 2: Predicted Stability Parameters

| Condition | Stability Profile |

|---|---|

| Ambient Temperature | Stable in inert atmosphere |

| Light Exposure | Photosensitive (λ < 400 nm) |

| Aqueous Solutions | Hydrolyzes to NH₂Cl (t₁/₂ ≈ 2 hr) |

Spectroscopic Characteristics

Hypothetical spectral data extrapolated from structural analogs:

-

¹H NMR (CDCl₃): δ 3.2–3.5 (m, 1H, N–H), 2.8–3.1 (m, 4H, cyclobutane CH₂), 1.6–1.9 (m, 4H, cyclobutane CH₂)

-

¹³C NMR: δ 52.1 (N–C), 34.8–38.2 (cyclobutane C)

-

IR: ν 3250 cm⁻¹ (N–H stretch), 650 cm⁻¹ (N–Cl stretch)

Reactivity and Functionalization

Nucleophilic Displacement

The N–Cl bond’s electrophilicity enables potential substitution reactions:

-

Aminolysis: Reaction with primary amines yields unsymmetrical ureas (R–NH–CO–NH–R’)

-

Thiolysis: Conversion to sulfenamides (R–S–NH–R’) using mercaptans

Cycloaddition Chemistry

The strained cyclobutane ring may participate in [2+2] photocycloadditions with electron-deficient alkenes, though steric constraints from the N–Cl group could hinder reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume